molecular formula C20H24N4O B4387713 2-(4-benzyl-1-piperazinyl)-7-methyl-7,8-dihydro-5(6H)-quinazolinone

2-(4-benzyl-1-piperazinyl)-7-methyl-7,8-dihydro-5(6H)-quinazolinone

Cat. No. B4387713
M. Wt: 336.4 g/mol
InChI Key: BHCOUVSYFBAXAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-benzyl-1-piperazinyl)-7-methyl-7,8-dihydro-5(6H)-quinazolinone, also known as BPIP, is a small molecule that has gained attention in the scientific community due to its potential therapeutic applications. BPIP was first synthesized in 1984 by researchers at the University of Michigan, and since then, it has been the subject of numerous studies investigating its mechanism of action, biochemical and physiological effects, and potential uses.

Mechanism of Action

The exact mechanism of action of 2-(4-benzyl-1-piperazinyl)-7-methyl-7,8-dihydro-5(6H)-quinazolinone is not fully understood, but it is believed to act as an antagonist at the 5-HT1A serotonin receptor. This receptor is involved in a variety of physiological processes, including mood regulation, appetite, and sleep. By blocking this receptor, 2-(4-benzyl-1-piperazinyl)-7-methyl-7,8-dihydro-5(6H)-quinazolinone may have an effect on these processes.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-benzyl-1-piperazinyl)-7-methyl-7,8-dihydro-5(6H)-quinazolinone can have a variety of biochemical and physiological effects. In addition to its anti-inflammatory properties, 2-(4-benzyl-1-piperazinyl)-7-methyl-7,8-dihydro-5(6H)-quinazolinone has been shown to have anxiolytic (anti-anxiety) effects in animal models. 2-(4-benzyl-1-piperazinyl)-7-methyl-7,8-dihydro-5(6H)-quinazolinone has also been shown to increase the release of dopamine in the brain, which may contribute to its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

One advantage of 2-(4-benzyl-1-piperazinyl)-7-methyl-7,8-dihydro-5(6H)-quinazolinone as a research tool is its relatively low cost and ease of synthesis. Additionally, 2-(4-benzyl-1-piperazinyl)-7-methyl-7,8-dihydro-5(6H)-quinazolinone has been shown to be relatively non-toxic in animal models. However, one limitation of 2-(4-benzyl-1-piperazinyl)-7-methyl-7,8-dihydro-5(6H)-quinazolinone is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on 2-(4-benzyl-1-piperazinyl)-7-methyl-7,8-dihydro-5(6H)-quinazolinone. One area of interest is its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of 2-(4-benzyl-1-piperazinyl)-7-methyl-7,8-dihydro-5(6H)-quinazolinone and its effects on various physiological processes. Finally, the development of more efficient synthesis methods for 2-(4-benzyl-1-piperazinyl)-7-methyl-7,8-dihydro-5(6H)-quinazolinone could make it a more accessible research tool for scientists.

Scientific Research Applications

2-(4-benzyl-1-piperazinyl)-7-methyl-7,8-dihydro-5(6H)-quinazolinone has been the subject of numerous studies investigating its potential therapeutic applications. One area of research has focused on 2-(4-benzyl-1-piperazinyl)-7-methyl-7,8-dihydro-5(6H)-quinazolinone's ability to inhibit the growth of cancer cells. Studies have shown that 2-(4-benzyl-1-piperazinyl)-7-methyl-7,8-dihydro-5(6H)-quinazolinone can induce apoptosis (programmed cell death) in cancer cells and inhibit the proliferation of cancer cells in vitro. Additionally, 2-(4-benzyl-1-piperazinyl)-7-methyl-7,8-dihydro-5(6H)-quinazolinone has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

2-(4-benzylpiperazin-1-yl)-7-methyl-7,8-dihydro-6H-quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O/c1-15-11-18-17(19(25)12-15)13-21-20(22-18)24-9-7-23(8-10-24)14-16-5-3-2-4-6-16/h2-6,13,15H,7-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHCOUVSYFBAXAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=NC(=NC=C2C(=O)C1)N3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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